2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide
Description
2-Fluoro-N-(4-hydroxy-2-methylphenyl)benzamide is a fluorinated benzamide derivative characterized by a 2-fluoro substitution on the benzoyl group and a 4-hydroxy-2-methylphenyl moiety as the amide substituent (IUPAC name: 2-fluoro-N-[4-hydroxy-3-methyl-5-(5-methylbenzo[d]oxazol-2-yl)phenyl]benzamide) . Fluorinated benzamides are of significant interest in medicinal chemistry due to their enhanced metabolic stability, bioavailability, and ability to modulate biological targets such as kinases and histone deacetylases (HDACs) . The fluorine atom at the 2-position influences electronic properties and molecular interactions, while the hydroxy and methyl groups on the phenyl ring contribute to hydrogen-bonding and steric effects, critical for target binding .
Properties
IUPAC Name |
2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-9-8-10(17)6-7-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZRLJSTQLFVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361219 | |
| Record name | 2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791832-43-4 | |
| Record name | 2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzoyl chloride and 4-hydroxy-2-methylaniline as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Product Isolation: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure 2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide is an organic compound with a molecular structure that includes a fluorine atom, a hydroxyl group, and a benzamide moiety. Its chemical formula is . The presence of fluorine enhances its biological activity and solubility, while the hydroxyl group contributes to hydrogen bonding, influencing its reactivity with biological systems.
Applications
2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide has several applications, especially in pharmaceuticals, as a potential lead compound. Studies suggest that it exhibits significant biological activity, particularly as an antimicrobial agent. Its structural similarity to bioactive compounds indicates potential applications in drug design, specifically targeting metabolic pathways related to diabetes and cancer.
Scientific Research Applications
- Antimicrobial Agent: 2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide is effective against various pathogens.
- Drug Design: It is used in targeting metabolic pathways related to diabetes and cancer due to its structural similarity to other bioactive compounds.
- Inhibiting Virus Replication: Systematic analoging has yielded a simple molecule that inhibits virus replication in cells .
Modifying the Compound
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)
- Structural Differences : Fo24 is an isomer with 2,4-difluoro substitution on the aniline ring, contrasting with the 4-hydroxy-2-methylphenyl group in the target compound.
- Crystal Packing : Fo24 exhibits intermolecular N–H···O hydrogen bonds and C–F···π interactions, forming a 3D network. In contrast, the hydroxy group in the target compound likely promotes stronger O–H···O/N hydrogen bonds, altering solubility and crystal morphology .
- Biological Relevance : Fluorine atoms in Fo24 enhance lipophilicity and membrane permeability, a property shared with the target compound. However, the hydroxy group in the latter may improve water solubility .
2-Chloro-N-(4-methoxyphenyl)benzamide
- Substituent Effects : Replacing fluorine with chlorine increases steric bulk and polarizability. The methoxy group in this analog differs electronically from the hydroxy group in the target compound.
- Hydrogen Bonding : The N–H bond in the chloro derivative is antiperpendicular to the Cl substituent, unlike the syn arrangement observed in some 2-fluoro benzamides. This affects molecular stacking and biological activity .
4-Bromo-N-(2-nitrophenyl)benzamide
- Electronic Effects : The nitro group introduces strong electron-withdrawing effects, reducing basicity compared to the hydroxy-methyl group in the target compound.
- Synthesis : Prepared via reactions involving 2-nitroaniline, this compound shares a similar benzamide backbone but lacks fluorine, impacting its pharmacokinetic profile .
HDAC Inhibitor (E)-2-fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide (Compound 17)
- Biological Activity: Compound 17 shows potent anti-proliferative activity (IC₅₀ < 200 μM in cancer cells) with lower cytotoxicity to normal cells (4.1-fold less toxic than SAHA). The target compound’s hydroxy group may similarly reduce off-target effects .
- Structural Complexity : The extended conjugated system in Compound 17 contrasts with the simpler substitution pattern of the target compound, highlighting trade-offs between potency and synthetic accessibility .
Comparative Data Table
Biological Activity
2-Fluoro-N-(4-hydroxy-2-methylphenyl)benzamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, potential applications in drug design, and relevant research findings.
Chemical Structure and Properties
The compound has the chemical formula C14H12FNO2, characterized by a fluorine atom attached to a phenyl ring, a hydroxyl group, and a benzamide moiety. The presence of these functional groups enhances its solubility and interaction with biological targets, which is crucial for its activity.
Antimicrobial Properties
Research indicates that 2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide exhibits significant antimicrobial activity. Studies have shown that the compound is effective against various pathogens, making it a candidate for developing new antimicrobial agents. The hydroxyl group facilitates hydrogen bonding, enhancing its interaction with microbial targets.
Anticancer Potential
The compound's structural similarity to other bioactive compounds suggests potential applications in cancer treatment. Preliminary studies indicate that it may inhibit specific metabolic pathways associated with cancer cell proliferation. For instance, derivatives of this compound have been linked to cytotoxic effects on cancer cell lines, although specific IC50 values for this compound are yet to be reported .
The mechanism by which 2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide exerts its biological effects likely involves:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for pathogen survival or cancer cell growth.
- Interaction with Cellular Targets : Its ability to form hydrogen bonds may allow it to interact effectively with cellular proteins and nucleic acids, disrupting normal cellular functions.
Research Findings
Research has focused on synthesizing derivatives of 2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide to enhance its biological activity. Various studies have explored its potential as a scaffold for drug design due to its favorable pharmacokinetic properties .
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Cytotoxicity Against Cancer Cells : In vitro studies showed that certain derivatives induced apoptosis in cancer cell lines, indicating potential use in cancer therapy.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via a carbodiimide-mediated coupling reaction. For example, carboxylic acid derivatives (e.g., 2-fluorobenzoic acid) are activated using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) in anhydrous solvents (e.g., DMF or THF). The activated intermediate reacts with 4-hydroxy-2-methylaniline under nitrogen to form the benzamide.
- Characterization : Post-synthesis, intermediates and final products are validated using:
- IR spectroscopy : Confirmation of amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl (-OH) absorption (~3200–3500 cm⁻¹).
- ¹H-NMR : Peaks for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.1–2.5 ppm), and hydroxyl protons (δ 5.0–5.5 ppm, exchangeable).
- Elemental analysis : To verify C, H, N, and F composition .
Q. How do pH and temperature influence the fluorescence properties of 2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide?
- Methodological Answer : Fluorescence intensity is optimized at pH 5 and 25°C , as protonation/deprotonation of the hydroxyl group affects the electronic environment.
- Experimental protocol :
Prepare buffered solutions (pH 3–9) using phosphate or acetate buffers.
Measure fluorescence intensity at λex 340 nm and λem 380 nm.
Observe thermal stability by heating samples (20–60°C) and monitoring intensity decay.
- Key findings :
- pH 5 : Maximal fluorescence due to optimal protonation state.
- Temperature >35°C : Intensity decreases due to molecular collision and quenching .
Q. What analytical parameters (e.g., LOD, LOQ) are critical for validating this compound in spectroscopic assays?
- Methodological Answer : Calibration curves are constructed using serial dilutions (0.1–10 mg/L) in methanol or buffer.
- Calculations :
- Limit of Detection (LOD) : 3.3 × (SD/slope) ≈ 0.269 mg/L .
- Limit of Quantification (LOQ) : 10 × (SD/slope) ≈ 0.898 mg/L .
- Precision : RSD% <2% confirms reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence data caused by solvent polarity or substituent effects?
- Methodological Answer : Conflicting fluorescence results may arise from solvent-dependent excited-state interactions.
- Systematic approach :
Test solvents of varying polarity (e.g., hexane, ethanol, water).
Compare Stokes shifts and quantum yields.
Use computational modeling (TD-DFT) to correlate solvent polarity with emission spectra.
- Case study : Polar aprotic solvents (e.g., DMSO) enhance fluorescence via reduced quenching, while protic solvents (e.g., water) may cause aggregation-induced quenching .
Q. What experimental strategies are recommended for studying enzyme inhibition or receptor binding with this compound?
- Methodological Answer : For enzyme-targeting studies (e.g., bacterial AcpS-PPTase):
In vitro assays : Use purified enzymes and measure IC50 via kinetic assays (e.g., NADH depletion).
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
Molecular docking : Predict binding modes using software like AutoDock Vina, focusing on interactions between the fluorobenzamide moiety and enzyme active sites .
Q. How can X-ray crystallography elucidate structural disorder in 2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed at 173 K to minimize thermal motion.
- Protocol :
Grow crystals via vapor diffusion (e.g., methanol/water).
Resolve disorder using SHELXL refinement with anisotropic displacement parameters.
Analyze hydrogen bonding (e.g., O-H···O/F interactions) to explain packing motifs.
- Example : Orthorhombic space groups (e.g., P212121) with Z = 4 are common for benzamide derivatives .
Q. What structure-activity relationship (SAR) strategies optimize bioactivity in fluorinated benzamide analogs?
- Methodological Answer :
- Substituent variation : Replace the 2-methyl group with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability.
- Pharmacophore mapping : Retain the hydroxyl group for hydrogen bonding with target proteins.
- In vivo testing : Assess pharmacokinetics (e.g., logP, plasma half-life) in rodent models to correlate structural modifications with efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
